3-Bromo-5-methylbenzylamine chemical properties
3-Bromo-5-methylbenzylamine chemical properties
An In-Depth Technical Guide to 3-Bromo-5-methylbenzylamine: Properties, Synthesis, and Applications
Abstract
3-Bromo-5-methylbenzylamine is a substituted aromatic amine that serves as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising a nucleophilic aminomethyl group, a directing methyl group, and a synthetically adaptable bromine atom—makes it a valuable intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, established synthetic routes, characteristic reactivity, and applications, with a particular focus on its utility in the fields of medicinal chemistry and drug discovery. By synthesizing data from established chemical databases and relevant literature, this document aims to serve as an authoritative resource for researchers, chemists, and professionals in pharmaceutical development.
Core Physicochemical and Structural Characteristics
3-Bromo-5-methylbenzylamine is an organic compound featuring a benzylamine core substituted with bromine and methyl groups at the 3 and 5 positions of the benzene ring, respectively.
Structural and Molecular Data
The structural arrangement of the substituents dictates the molecule's reactivity and steric profile. The primary amine provides a site for nucleophilic attack and basic interactions, while the bromine atom offers a handle for cross-coupling reactions, and the methyl group influences the electronic properties of the aromatic ring.
| Property | Value | Source |
| IUPAC Name | (3-Bromo-5-methylphenyl)methanamine | N/A |
| CAS Number | 1177558-42-7 | [1] |
| Molecular Formula | C₈H₁₀BrN | [2][3] |
| Molecular Weight | 200.08 g/mol | [2][3] |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)CN | N/A |
| Physical Form | Typically a liquid or low-melting solid | [2] |
Note: Experimental physical properties such as boiling point, melting point, and density are not widely reported in publicly available databases and should be determined empirically for specific batches.
Spectroscopic Profile
The identity and purity of 3-Bromo-5-methylbenzylamine are typically confirmed using standard spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aminomethyl protons (-CH₂NH₂), the aromatic protons, the methyl protons (-CH₃), and the amine protons (-NH₂). The aromatic region would likely display signals for the three non-equivalent ring protons.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to the unique carbon atoms in the molecule, including the benzylic carbon, the methyl carbon, and the six aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of 3-Bromo-5-methylbenzylamine proceeds via the reductive amination of its corresponding aldehyde, 3-Bromo-5-methylbenzaldehyde. This method is favored due to the high availability of the starting materials and the typically clean, high-yielding nature of the reaction.
Primary Synthetic Pathway: Reductive Amination
This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by the immediate reduction of the imine to the desired primary amine.
Caption: Workflow for the synthesis of 3-Bromo-5-methylbenzylamine.
Experimental Protocol: Reductive Amination
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: To a solution of 3-Bromo-5-methylbenzaldehyde (1.0 eq)[4][5] in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add an ammonia source such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to control the exothermic reaction and gas evolution.
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Causality: Sodium cyanoborohydride is a milder reducing agent and is often preferred as it selectively reduces the imine in the presence of the unreacted aldehyde, minimizing side reactions.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours until the reaction is complete as indicated by TLC analysis.
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Workup: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-methylbenzylamine.
Chemical Reactivity and Synthetic Utility
The utility of 3-Bromo-5-methylbenzylamine as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Core reactivity pathways of 3-Bromo-5-methylbenzylamine.
Reactions at the Amino Group
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N-Acylation: As a primary amine, it readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy to protect the amine or to introduce specific functional moieties.
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N-Alkylation: The amine can be alkylated using alkyl halides to form secondary and tertiary amines. This reaction is fundamental for building more complex nitrogen-containing scaffolds.
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Salt Formation: The basic nature of the benzylamine allows it to react with various inorganic and organic acids to form the corresponding ammonium salts. This can be useful for purification or to improve the aqueous solubility of a compound.
Reactions Involving the Bromine Atom
The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of new aryl or vinyl groups at the 3-position.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates enables the formation of new C-N bonds, replacing the bromine atom.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system introduces an alkyne moiety.
Applications in Drug Discovery
Substituted benzylamines are privileged scaffolds in medicinal chemistry due to their ability to engage in key interactions (hydrogen bonding, ionic interactions) with biological targets. The specific 3-bromo-5-methyl substitution pattern offers a pre-defined vector for molecular elaboration.
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Scaffold for Bioactive Molecules: This intermediate is used in the synthesis of compounds targeting a wide range of diseases. For instance, related N-methylbenzylamine moieties have been incorporated into novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the development of therapeutics for Alzheimer's disease.[6]
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Fragment-Based Drug Design (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hit compounds that bind to a protein target. The bromine atom then provides a reliable chemical handle for synthetic elaboration to grow the fragment into a more potent lead compound.
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Combinatorial Chemistry: The defined reactive sites (amine and bromine) make it an ideal starting material for the creation of compound libraries for high-throughput screening. By reacting the amine with a diverse set of carboxylic acids and then performing various cross-coupling reactions at the bromine position, a large and structurally diverse library of novel compounds can be rapidly synthesized.
Safety, Handling, and Toxicology
As a reactive amine and a bromoaromatic compound, 3-Bromo-5-methylbenzylamine requires careful handling. While specific toxicological data for this exact compound is limited, data from structurally similar benzylamines and bromo-aromatics should be used to inform safety protocols.
GHS Hazard Classification
The following classifications are based on related compounds such as p-Bromo-α-methylbenzylamine and should be treated as a likely hazard profile. A substance-specific Safety Data Sheet (SDS) should always be consulted.
| Pictogram | Hazard Class | Hazard Statement |
| Corrosion | Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. |
| Exclamation Mark | Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[7] |
Handling and Storage Protocols
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[8] All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.[8]
Conclusion
3-Bromo-5-methylbenzylamine is a high-value chemical intermediate with a strategic combination of functional groups. Its well-defined reactivity allows for selective and predictable transformations at the amine, the bromine, and potentially the aromatic ring, making it an enabling tool for synthetic chemists. Its growing presence in patent and research literature underscores its importance as a foundational building block for the discovery and development of novel pharmaceuticals and other functional organic materials.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3018526, 3-Bromo-5-methylaniline. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 16641083, 3-Bromo-5-methylbenzaldehyde. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide. [Link]
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Global Journal of Engineering Science and Research Management. Synthesis of Bromo Benzyl Amine Substituted Chromene and Their Antimicrobial Activity. [Link]
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MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]
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Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
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